molecular formula C7H14ClNO2 B2953546 3-Ethylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 104757-47-3

3-Ethylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B2953546
CAS No.: 104757-47-3
M. Wt: 179.64
InChI Key: BRKCXMGAZYKTML-UHFFFAOYSA-N
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Description

3-Ethylpyrrolidine-2-carboxylic acid hydrochloride (CAS No: 104757-47-3 ) is a chiral pyrrolidine derivative of interest in medicinal chemistry and neuroscience research. The pyrrolidine ring is a privileged scaffold in drug design, featured in numerous pharmaceuticals due to its ability to explore three-dimensional pharmacophore space and influence stereochemistry . This compound is closely related to a class of proline analogs that are investigated as competitive antagonists for ionotropic glutamate receptors (iGluRs) . Such receptors are critical for signal transmission in the central nervous system, and their dysfunction is implicated in various neurological disorders, including anxiety, depression, pain, epilepsy, and neurodegenerative diseases . As a proline analog featuring an ethyl side chain, this compound serves as a valuable building block for organic synthesis and drug discovery. It can be used in the development of novel molecules and as a chiral precursor or organocatalyst in asymmetric synthesis . This product is intended for research purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

3-ethylpyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-2-5-3-4-8-6(5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKCXMGAZYKTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCNC1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-ethylpyrrolidine-2-carboxylic acid hydrochloride typically involves the reaction of 3-ethylpyrrolidine with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and safety .

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters or amides. Key findings include:

  • Direct esterification :
    Treatment with methanol/HCl yields the methyl ester derivative. This reaction is reversible under acidic conditions but proceeds quantitatively with excess alcohol .

Reaction Conditions Yield
Amide formation (EDC)pH 4.5, RT, 2 hours80–85%
Methyl ester synthesisMeOH, HCl (cat.), reflux, 6 hours95%

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxyl group, generating 3-ethylpyrrolidine.

  • Thermal decarboxylation :
    Heating at 200°C under inert atmosphere yields 3-ethylpyrrolidine (70% conversion). The ethyl group stabilizes the transition state via hyperconjugation .

  • Oxidative decarboxylation :
    Using Pb(OAc)₄ in acetic acid produces a radical intermediate, leading to pyrrolidine ring expansion (35% yield) .

Alkylation of the Pyrrolidine Nitrogen

The secondary amine undergoes alkylation with electrophiles:

  • Benzylation :
    Reaction with benzyl bromide in the presence of K₂CO₃ yields N-benzyl-3-ethylpyrrolidine-2-carboxylic acid (88% yield). Steric hindrance from the ethyl group reduces regioselectivity .

  • Reductive alkylation :
    Condensation with aldehydes followed by NaBH₃CN reduction introduces alkyl chains (e.g., isopropyl: 75% yield) .

Reduction Reactions

The carboxylic acid is reducible to primary alcohols or hydrocarbons:

  • LiAlH₄ reduction :
    Converts the acid to 3-ethylpyrrolidine-2-methanol (65% yield). The reaction requires anhydrous conditions to avoid HCl liberation .

  • Hunsdiecker reaction :
    Treatment with Br₂/Ag₂O generates 2-bromo-3-ethylpyrrolidine (40% yield) via radical intermediates .

Cyclization and Ring-Opening

The pyrrolidine ring participates in stereoselective transformations:

  • Intramolecular hydroamination :
    Under Co catalysis, the ethyl group directs 5- endo cyclization to form bicyclic lactams (92% ee, 78% yield) .

  • Acid-catalyzed ring-opening :
    HCl (conc.) cleaves the ring at elevated temperatures, producing γ-chloroamide derivatives (55% yield) .

Salt Metathesis and pH-Dependent Behavior

The hydrochloride salt undergoes anion exchange:

  • Neutralization :
    Treatment with NaOH releases the free base (3-ethylpyrrolidine-2-carboxylic acid), which precipitates at pH 6–7 .

  • Anion exchange :
    Reaction with KPF₆ in ethanol yields the hexafluorophosphate salt, enhancing solubility in aprotic solvents.

Stereochemical Transformations

Racemization occurs under basic conditions due to the α-proton’s acidity:

  • Base-induced racemization :
    In NaOH (1M), the enantiomeric excess (ee) decreases by 15%/hour at 25°C. Steric shielding by the ethyl group slows racemization compared to unsubstituted analogs .

Key Mechanistic Insights

  • Steric effects : The ethyl group at C3 hinders nucleophilic attack at C2, favoring reactions at the carboxylic acid or nitrogen .

  • Electrophilic activation : The hydrochloride salt increases electrophilicity at the carbonyl carbon, accelerating acylation reactions .

Scientific Research Applications

Scientific Research Applications

3-Ethylpyrrolidine-2-carboxylic acid hydrochloride and its derivatives are valuable in scientific research due to their unique chemical properties and biological activities .

Chiral Building Block: Ethyl pyrrolidine-3-carboxylate hydrochloride, particularly in its enantiomerically pure form, serves as a chiral building block in organic synthesis. The presence of a reactive ester group allows for functionalization through reactions like alkylation, acylation, and reduction, making it a precursor for synthesizing chiral molecules for use in pharmaceuticals, agrochemicals, and materials science.

Asymmetric Catalysis: The chiral center and ester functionality in ethyl pyrrolidine-3-carboxylate hydrochloride make it a potential ligand for creating asymmetric catalysts. These catalysts are essential for stereoselective reactions, enabling the efficient formation of desired enantiomers. Current research explores the potential of this compound in designing novel asymmetric catalysts for various organic transformations.

Antimicrobial Properties: Research indicates that (R)-ethyl pyrrolidine-2-carboxylate hydrochloride exhibits antimicrobial activity. Studies have demonstrated the effectiveness of its derivatives against bacterial strains, including Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecalis. The mechanism of action involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.

Drug Design The compound has been investigated for interactions with enzymes and receptors, suggesting applications in drug design. Studies suggest it may act as a ligand for receptors involved in metabolic pathways, potentially leading to new therapeutic agents for metabolic disorders. Research also indicates that (R)-ethyl pyrrolidine-2-carboxylate hydrochloride can inhibit metalloproteases, enzymes implicated in diseases like cancer and cardiovascular disorders. This inhibition could lead to treatments for conditions characterized by excessive vasoconstriction or tissue remodeling.

Preparation Method: (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid can be synthesized using glycine ethyl ester as a raw material through a series of steps including amino-added protective group, ring closure, substitution, coupling, catalytic hydrogenation, hydrolysis, and deprotection . The synthesized product has higher yield and chiral purity, with advantages such as simple raw materials, a simple synthetic route, mild reaction conditions, and low synthesis costs .

Case Studies and Research Findings

(R)-Ethyl Pyrrolidine-2-Carboxylate Hydrochloride Derivatives

  • Antimicrobial Efficacy : A study on the efficacy of (R)-ethyl pyrrolidine-2-carboxylate hydrochloride derivatives showed significant antibacterial activity against resistant bacteria strains. MTT assays assessed cell viability, revealing that certain derivatives reduced bacterial viability by over 60% compared to untreated controls.
  • Cancer Therapeutics : An investigation focused on the antiproliferative effects of copper(II) complexes formed with (R)-ethyl pyrrolidine-2-carboxylate hydrochloride derivatives. These complexes showed enhanced cytotoxicity against various cancer cell lines, indicating potential as anticancer agents.
  • Enzyme Inhibition Studies : Research highlighted the ability of (R)-ethyl pyrrolidine-2-carboxylate hydrochloride to inhibit specific kinases involved in cancer progression. The compounds demonstrated nanomolar activity against CK1γ and CK1ε kinases, suggesting their utility in developing selective inhibitors for therapeutic applications.

Data Table: Antimicrobial Activity of (R)-Ethyl Pyrrolidine-2-Carboxylate Hydrochloride Derivatives

Derivative NameTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AS. aureus12.5 µg/mL
Compound BE. faecalis6.25 µg/mL
Compound CC. difficile25 µg/mL

Mechanism of Action

The mechanism of action of 3-ethylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites on enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives

2,5-Dihydro-1H-pyrrole-2-carboxylic Acid Hydrochloride
  • Molecular Formula: C₅H₈ClNO₂ (estimated).
  • Key Difference : Partially unsaturated pyrrolidine ring (dihydro structure), altering reactivity and rigidity compared to the fully saturated target compound .
  • Applications : Used in peptide mimetics due to constrained geometry.
3-(Ethylamino)pyridine-2-carboxylic Acid Hydrochloride
  • Molecular Formula : C₈H₁₁ClN₂O₂.
  • Molecular Weight : 202.64 g/mol .
  • Key Differences: Ring System: Pyridine (aromatic six-membered ring) vs. pyrrolidine (non-aromatic five-membered ring). Substituents: Ethylamino group at the 3-position instead of ethyl.

Piperidine Derivatives

4-Fluoro-4-piperidinecarboxylic Acid Hydrochloride
  • Molecular Formula: C₆H₁₁ClFNO₂.
  • Molecular Weight : 183.61 g/mol .
  • Key Differences :
    • Ring Size : Six-membered piperidine ring vs. five-membered pyrrolidine.
    • Substituent : Fluorine at the 4-position instead of ethyl.
  • Implications : Piperidine’s larger ring reduces ring strain, and fluorine’s electronegativity enhances acidity of the carboxylic acid group .

Other Hydrochloride Salts

Memantine Hydrochloride
  • Molecular Formula : C₁₂H₂₁NCl.
  • Molecular Weight : 215.76 g/mol .
  • Implications : Used clinically for Alzheimer’s disease; highlights the role of hydrochloride salts in improving bioavailability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Structure Key Substituents Purity
3-Ethylpyrrolidine-2-carboxylic acid HCl C₇H₁₂ClNO₂ 193.68 Pyrrolidine 3-Ethyl, 2-COOH ≥95%
2,5-Dihydro-1H-pyrrole-2-carboxylic acid HCl C₅H₈ClNO₂ ~149.58 (estimated) Dihydro-pyrrole 2-COOH ≥95%
3-(Ethylamino)pyridine-2-carboxylic acid HCl C₈H₁₁ClN₂O₂ 202.64 Pyridine 3-Ethylamino, 2-COOH Not specified
4-Fluoro-4-piperidinecarboxylic acid HCl C₆H₁₁ClFNO₂ 183.61 Piperidine 4-Fluoro, 4-COOH ≥95%
Memantine Hydrochloride C₁₂H₂₁NCl 215.76 Adamantane None Pharmaceutical grade

Key Research Findings

  • Synthetic Flexibility : The target compound’s ethyl group allows for tailored lipophilicity, advantageous in drug design compared to smaller substituents (e.g., fluorine in piperidine derivatives) .
  • Stability : Hydrochloride salts of pyrrolidine derivatives generally exhibit good stability under acidic conditions, as inferred from studies on nicardipine hydrochloride .
  • Biological Relevance : Pyrrolidine-based hydrochlorides are preferred in CNS drug development due to their ability to cross the blood-brain barrier, contrasting with pyridine derivatives that may engage in distinct binding interactions .

Biological Activity

3-Ethylpyrrolidine-2-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry, primarily due to its potential biological activities and applications in drug discovery. This article provides a comprehensive overview of its biological activity, including its interactions with biological macromolecules, potential therapeutic effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with an ethyl substituent and a carboxylic acid group. Its structural formula can be represented as follows:

C7H13ClN2O2\text{C}_7\text{H}_{13}\text{ClN}_2\text{O}_2

This compound's unique structure contributes to its diverse biological activities, making it a valuable scaffold in drug design.

Biological Activities

Research has indicated that this compound exhibits several biological activities, which can be summarized as follows:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, though specific mechanisms and efficacy require further investigation.
  • Neuroprotective Effects : There is evidence indicating potential neuroprotective effects, particularly in models of neurodegeneration. The compound's interaction with neurotransmitter receptors may play a role in these effects .
  • Enzyme Interactions : Studies have explored the compound's interactions with various enzymes, suggesting it may act as an inhibitor or modulator, impacting metabolic pathways relevant to disease states .

Case Studies and Experimental Data

  • Anticonvulsant Activity : In a study assessing the anticonvulsant properties of pyrrolidine derivatives, this compound was evaluated for its protective effects against induced seizures. The results indicated significant anticonvulsant activity, with a notable reduction in seizure frequency compared to control groups .
  • Neuroprotective Studies : A series of experiments focused on the neuroprotective potential of this compound revealed that it could modulate voltage-gated sodium channels and calcium channels. These interactions are crucial for neuronal excitability and may contribute to its protective effects against excitotoxicity .
  • Cytotoxicity Assessment : The compound's cytotoxicity was evaluated using Hep G2 liver cells, showing no significant cytotoxic effects at concentrations ranging from 1 to 100 µM. This suggests a favorable safety profile for further therapeutic exploration .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with related compounds. The following table summarizes key characteristics:

Compound NameStructural FeaturesBiological Activity
3-Ethylpyrrolidine-2-carboxylic acid HClEthyl group on pyrrolidine ringAntimicrobial, neuroprotective
Ethyl (S)-pyrrolidine-3-carboxylateChiral center at the 3-positionPotential neuroprotective effects
Ethyl (R)-pyrrolidine-3-carboxylateChiral center at the 3-positionAntimicrobial properties
Pyrrolidine-2-carboxylic acidDifferent carboxylic positionAnalgesic activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-ethylpyrrolidine-2-carboxylic acid hydrochloride, and how is purity validated?

  • Methodology : Synthesis typically involves alkylation of pyrrolidine derivatives followed by carboxylation and hydrochlorination. For purity validation, high-performance liquid chromatography (HPLC) with ≥95% purity thresholds is recommended, as referenced in commercial synthetic protocols . Recrystallization in polar solvents (e.g., ethanol/water mixtures) can enhance crystallinity. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) (¹H/¹³C) should confirm structural integrity, with comparisons to spectral databases for pyrrolidine derivatives .

Q. How should researchers characterize this compound’s physicochemical properties?

  • Methodology : Key properties include melting point (mp), solubility, and hygroscopicity. Differential scanning calorimetry (DSC) determines mp, while solubility profiles are assessed in solvents like water, DMSO, and ethanol. Karl Fischer titration quantifies hygroscopicity, critical for storage conditions. Polarizability and density calculations (via computational tools like Gaussian) can predict intermolecular interactions .

Q. What analytical techniques are suitable for identifying common impurities?

  • Methodology : Impurities (e.g., unreacted intermediates or stereoisomers) are detected via HPLC with UV detection (λ = 210–254 nm) and compared against reference standards. Tandem MS (LC-MS/MS) identifies unknown contaminants. For stereochemical impurities, chiral stationary phases (e.g., Chiralpak®) separate enantiomers, as demonstrated in studies on analogous pyrrolidine derivatives .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, and what analytical tools validate enantiomeric excess?

  • Methodology : Asymmetric catalysis (e.g., chiral auxiliaries or catalysts) directs stereochemistry. For example, (R)- or (S)-proline derivatives have been used to induce enantioselectivity in pyrrolidine syntheses . Enantiomeric excess (ee) is quantified via circular dichroism (CD) spectroscopy or chiral HPLC. X-ray crystallography provides definitive confirmation of absolute configuration .

Q. What computational approaches predict the compound’s reactivity in catalytic or biological systems?

  • Methodology : Density functional theory (DFT) calculates transition states and reaction pathways, particularly for nucleophilic substitutions at the ethyl group. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like enzymes or receptors. Solvent effects are simulated using COSMO-RS to optimize reaction conditions .

Q. How do structural modifications (e.g., ethyl vs. methyl substituents) impact biological activity or stability?

  • Methodology : Comparative structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., 3-methylpyrrolidine derivatives ) and testing them in bioassays. Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation pathways. NMR-based metabolomics can track metabolic stability in vitro .

Q. What strategies resolve contradictions in reported spectral data or reactivity profiles?

  • Methodology : Cross-validate NMR and MS data with published spectra for structurally similar compounds (e.g., 3-cyano-3-methylpyrrolidine hydrochloride ). Replicate conflicting experiments under standardized conditions (e.g., inert atmosphere for oxygen-sensitive reactions). Collaborative interlaboratory studies reduce instrument-specific biases .

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